molecular formula C13H18N2 B1348353 Julolidine-9-methanamine CAS No. 500731-75-9

Julolidine-9-methanamine

Cat. No.: B1348353
CAS No.: 500731-75-9
M. Wt: 202.3 g/mol
InChI Key: ANYIDUGXCDMMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It belongs to the class of heterocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development and manufacturing processes.

Scientific Research Applications

Julolidine-9-methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.

    Biology: It serves as a fluorescent probe for detecting proteins and nucleic acids, and for studying protein folding and misfolding.

    Medicine: It has potential therapeutic applications, including as a candidate for drug development.

    Industry: It is used in the production of photoconductive materials, chemiluminescence substances, and dye intermediates.

Safety and Hazards

Julolidine is used as a laboratory chemical and is not advised for food, drug, pesticide or biocidal product use . It is recommended to rinse immediately with plenty of water in case of eye contact, and wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes in case of skin contact .

Future Directions

Julolidine-based molecular rotors have found diverse applications in various fields. Recently, researchers have explored their utility in polymerization, metal ion detection, self-assembly, aggregation, and detection of proteins and nucleic acids . The present work reports the design and synthesis of three cationic julolidine–azolium conjugates (OX-JLD, BTZ-JLD and SEZ-JLD) as turn-on fluorescent probes with appreciably high quantum yields and brightness upon interaction with RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

Julolidine-9-methanamine can be synthesized through various methods. One common method involves the reaction of tetrahydroquinoline with trimethylene chlorobromide. The mixture is heated in an oil bath at 150–160°C for 20 hours. After cooling, the reaction mixture is treated with hydrochloric acid, and the excess trimethylene chlorobromide is removed by steam distillation. The residue is made alkaline with sodium hydroxide, and the julolidine is extracted with ether. The ether is evaporated, and the residue is distilled under reduced pressure to obtain julolidine .

Another method involves the reduction of 8,10-diketojulolidine or the intra-molecular condensation of N-(γ-bromopropyl) tetrahydroquinoline. Dehydration of N-(γ-hydroxypropyl) tetrahydroquinoline or di-(γ-hydroxypropyl) aniline with phosphorus pentoxide is also used .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Julolidine-9-methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Mechanism of Action

The mechanism of action of Julolidine-9-methanamine involves its interaction with molecular targets and pathways. It acts as a fluorescent molecular rotor, which allows it to sense changes in the local environment, such as polarity, pH, and viscosity. This property makes it useful for monitoring changes in the microenvironment of live cellular systems .

Comparison with Similar Compounds

Julolidine-9-methanamine can be compared with other similar compounds, such as:

    Julolidine: A partially saturated fused tricyclic nitrogenous heterocycle used as a platform for designing biologically active compounds.

    Tetrahydroquinoline: A precursor in the synthesis of julolidine derivatives.

    Imidazolones: Compounds that undergo spirocyclization to form julolidine derivatives.

This compound is unique due to its specific chemical structure and its ability to act as a fluorescent molecular rotor, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-9-10-7-11-3-1-5-15-6-2-4-12(8-10)13(11)15/h7-8H,1-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYIDUGXCDMMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70329811
Record name JULOLIDINE-9-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500731-75-9
Record name JULOLIDINE-9-METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70329811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.